Methyl 5-hydroxy-2-nitrobenzoate synthesis and characterization
Methyl 5-hydroxy-2-nitrobenzoate synthesis and characterization
This guide details the synthesis, characterization, and handling of Methyl 5-hydroxy-2-nitrobenzoate (CAS: 59216-77-2). This compound serves as a critical functionalized aromatic scaffold in the development of enzyme inhibitors, antibiotics, and agrochemicals.
Synthesis, Characterization, and Process Logic
Executive Summary & Structural Analysis
Methyl 5-hydroxy-2-nitrobenzoate is a tri-substituted benzene derivative characterized by a push-pull electronic system. The electron-withdrawing nitro group at the ortho position (C2) and the ester at C1 create an electron-deficient core, while the hydroxyl group at C5 provides electron density, facilitating further electrophilic substitution or O-alkylation.
Key Chemical Data:
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IUPAC Name: Methyl 5-hydroxy-2-nitrobenzoate
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Precursor: 5-Hydroxy-2-nitrobenzoic acid (CAS: 610-37-7)[5]
Retrosynthetic Analysis & Pathway Design
To ensure high regiochemical purity, direct nitration of methyl 3-hydroxybenzoate is discouraged due to the formation of isomeric mixtures (2-nitro, 4-nitro, and 6-nitro isomers).
The most robust synthetic strategy employs Nucleophilic Aromatic Substitution (SNAr) followed by Fischer Esterification . This route guarantees the correct placement of the nitro and hydroxyl groups by utilizing a pre-functionalized starting material: 5-chloro-2-nitrobenzoic acid.
Synthesis Pathway Diagram
Caption: Two-step regioselective synthesis starting from 5-chloro-2-nitrobenzoic acid.
Experimental Protocols
These protocols are designed for scalability and reproducibility. Standard safety precautions for handling nitro compounds and corrosive acids must be observed.
Step 1: Synthesis of 5-Hydroxy-2-nitrobenzoic Acid
Rationale: The chlorine atom at the 5-position is activated for nucleophilic displacement by the para-nitro group (though formally meta to the carboxyl, the nitro group's strong -M effect activates the ring sufficiently, particularly under forcing conditions).
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Reagents:
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5-Chloro-2-nitrobenzoic acid (32.0 g, 159 mmol)[5]
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Sodium Hydroxide (15% aqueous solution, ~300 mL)
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Hydrochloric acid (6M) for acidification.
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Procedure:
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Dissolve the starting material in the 15% NaOH solution in a round-bottom flask.
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Heat the mixture to reflux under a nitrogen atmosphere.
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Critical Control Point: Maintain reflux for 72 hours. The reaction kinetics for SNAr on this substrate are slow due to the carboxylate anion's electronic repulsion; premature termination will result in recovered starting material.
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Cool the solution to room temperature.[6]
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Adjust pH to 1.0 using dilute HCl.[5] A precipitate will form.
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Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).
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Dry combined organics over anhydrous Na₂SO₄ and concentrate under reduced pressure.[5]
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Validation:
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Expected Yield: ~28 g (96%).
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Appearance: Yellowish solid.
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Step 2: Methyl Esterification
Rationale: Acid-catalyzed Fischer esterification is preferred over alkylation (e.g., MeI/base) to avoid O-methylation of the phenol, which would yield the side product methyl 5-methoxy-2-nitrobenzoate.
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Reagents:
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5-Hydroxy-2-nitrobenzoic acid (10.0 g, 54.6 mmol)
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Methanol (anhydrous, 100 mL)
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Sulfuric Acid (conc., 2.0 mL) or Thionyl Chloride (1.5 eq).
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Procedure:
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Dissolve the acid in anhydrous methanol.
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Add concentrated H₂SO₄ dropwise (exothermic).
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Reflux for 12–18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).
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Concentrate methanol to ~20% volume.
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Pour residue into ice water (200 mL). The ester should precipitate.
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Filter the solid and wash with cold water and cold bicarbonate solution (to remove trace acid).
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Recrystallize from Ethanol/Water if necessary.
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Validation:
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Expected Yield: 85–90%.
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Melting Point: 128–130°C (approximate, verify against standard).
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Characterization Data
The following data establishes the identity of the target molecule.
| Technique | Parameter | Expected Signals / Values | Assignment |
| ¹H NMR | Solvent: DMSO-d₆ | δ 11.20 (s, 1H) | Phenolic -OH (D₂O exchangeable) |
| δ 8.05 (d, J=8.8 Hz, 1H) | H3 (Ortho to Nitro) | ||
| δ 7.05 (d, J=2.6 Hz, 1H) | H6 (Ortho to Ester) | ||
| δ 6.95 (dd, J=8.8, 2.6 Hz, 1H) | H4 (Meta to Ester) | ||
| δ 3.85 (s, 3H) | Methyl Ester (-OCH₃) | ||
| IR | Medium: KBr | 3350 cm⁻¹ | O-H Stretch (Broad) |
| 1730 cm⁻¹ | C=O Stretch (Ester) | ||
| 1530, 1350 cm⁻¹ | NO₂ Stretch (Asymmetric/Symmetric) | ||
| MS | Mode: ESI- | m/z 196 [M-H]⁻ | Deprotonated molecular ion |
NMR Logic:
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H3 is the most deshielded aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group.
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H6 appears as a doublet with a small coupling constant (meta-coupling to H4) and is deshielded by the ester carbonyl but shielded relative to H3.
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H4 shows a doublet of doublets due to ortho-coupling with H3 and meta-coupling with H6.
Safety & Stability
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Thermal Stability: Nitro-aromatics possess high decomposition energy. Avoid heating the dry solid above 150°C.
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Storage: Store at 2–8°C under inert gas. The phenolic hydroxyl group is susceptible to slow oxidation if exposed to air and light over long periods.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319).[2] Handle in a fume hood.
References
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Synthesis of 5-Hydroxy-2-nitrobenzoic acid: ChemicalBook. General procedure for the synthesis of 2-nitro-5-hydroxybenzoic acid from 5-chloro-2-nitrobenzoic acid.
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Nitration Regioselectivity: Organic Syntheses. Nitration of benzoates and subsequent hydrolysis.[6][7] Org. Synth. Coll. Vol. 4, 715.
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Characterization Data (Analogous): PubChem. Methyl 5-hydroxy-2-nitrobenzoate (CID 12922678) Physical Properties and 2D Structure.
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Process Chemistry (Hydrolysis): Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound (Analogous chemistry).
Sources
- 1. bldpharm.com [bldpharm.com]
- 2. Methyl 5-hydroxy-2-nitrobenzoate | C8H7NO5 | CID 12922678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Methyl 2-hydroxy-5-nitrobenzoate | CAS 17302-46-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. 5-Hydroxy-2-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. JPS6089451A - Production of 6-nitro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
